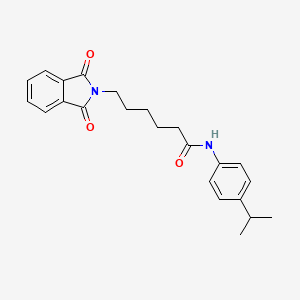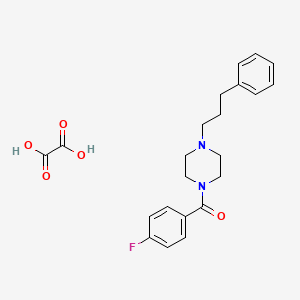
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This allows researchers to conduct experiments using consistent and standardized samples of the compound. However, one limitation of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A. One area of interest is its potential use in treating cancer. Researchers are continuing to investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Researchers are exploring the compound's ability to protect against neurodegeneration and its potential as a neuroprotective agent. Finally, researchers are also investigating the compound's potential as an anti-inflammatory agent, which could have applications in treating a wide range of inflammatory diseases.
Métodos De Síntesis
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A involves several steps, including the reaction of 3-nitrobenzoic acid with isopropylmagnesium bromide to form 3-isopropylbenzoic acid. This is then reacted with 1,3-dioxoisoindoline to form the intermediate 6-(3-isopropylphenyl)-1,3-dioxoisoindoline. The final step involves reacting this intermediate with hexanoyl chloride to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A.
Aplicaciones Científicas De Investigación
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Researchers are continuing to investigate its potential for therapeutic applications.
Propiedades
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)17-11-13-18(14-12-17)24-21(26)10-4-3-7-15-25-22(27)19-8-5-6-9-20(19)23(25)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPSRSANPNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)

![1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)

![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)

![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4883037.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)